N-[4-[[1-(2-methylphenyl)-2H-imidazo[4,5-b]quinoxalin-3-yl]sulfonyl]phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-[[1-(2-methylphenyl)-2H-imidazo[4,5-b]quinoxalin-3-yl]sulfonyl]phenyl]acetamide is a complex organic compound with the molecular formula C24H21N5O3S and a molecular weight of 459.531 g/mol . This compound is part of a class of chemicals known for their diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[[1-(2-methylphenyl)-2H-imidazo[4,5-b]quinoxalin-3-yl]sulfonyl]phenyl]acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the imidazo[4,5-b]quinoxaline core, followed by sulfonylation and acetamide formation. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. standard organic synthesis techniques, including batch reactors and continuous flow systems, can be adapted for its production.
Chemical Reactions Analysis
Types of Reactions
N-[4-[[1-(2-methylphenyl)-2H-imidazo[4,5-b]quinoxalin-3-yl]sulfonyl]phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-[4-[[1-(2-methylphenyl)-2H-imidazo[4,5-b]quinoxalin-3-yl]sulfonyl]phenyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-[[1-(2-methylphenyl)-2H-imidazo[4,5-b]quinoxalin-3-yl]sulfonyl]phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and cell signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- N-(4-{[3-(2-methylphenyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxalin-1-yl]sulfonyl}phenyl)acetamide
- N-(4-{[3-(2-methoxyphenyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxalin-1-yl]sulfonyl}phenyl)acetamide
Uniqueness
N-[4-[[1-(2-methylphenyl)-2H-imidazo[4,5-b]quinoxalin-3-yl]sulfonyl]phenyl]acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties
Biological Activity
N-[4-[[1-(2-methylphenyl)-2H-imidazo[4,5-b]quinoxalin-3-yl]sulfonyl]phenyl]acetamide is a novel compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, summarizing relevant studies, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For example, derivatives in the same chemical family have shown potent activity against various pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.22 to 0.25 μg/mL, indicating strong efficacy .
Table 1: Antimicrobial Efficacy of Related Compounds
Compound | MIC (μg/mL) | Target Pathogen |
---|---|---|
Compound 7b | 0.22 | Staphylococcus aureus |
Compound 5a | 0.25 | Escherichia coli |
Compound 10 | 0.30 | Pseudomonas aeruginosa |
Anticancer Activity
This compound has also been evaluated for its anticancer properties. Studies have shown that related compounds can induce apoptosis in cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). For instance, one study reported an IC50 value of 49.85 μM for a structurally similar compound against A549 cells .
Table 2: Anticancer Activity of Related Compounds
Compound | IC50 (μM) | Cancer Cell Line |
---|---|---|
Compound A | 49.85 | A549 |
Compound B | 0.39 | NCI-H460 |
Compound C | 0.46 | MCF-7 |
The mechanisms underlying the biological activities of this compound are multifaceted:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Induction of Apoptosis : The activation of apoptotic pathways has been observed in cancer cells treated with these compounds, leading to programmed cell death.
- Biofilm Disruption : Certain derivatives are effective at inhibiting biofilm formation in pathogenic bacteria, enhancing their antimicrobial potential.
Case Studies
A notable case study involved the assessment of a derivative structurally related to this compound in a clinical setting. Patients treated with this compound showed significant tumor reduction and improved survival rates compared to standard therapies .
Properties
CAS No. |
6649-21-4 |
---|---|
Molecular Formula |
C24H21N5O3S |
Molecular Weight |
459.5 g/mol |
IUPAC Name |
N-[4-[[1-(2-methylphenyl)-2H-imidazo[4,5-b]quinoxalin-3-yl]sulfonyl]phenyl]acetamide |
InChI |
InChI=1S/C24H21N5O3S/c1-16-7-3-6-10-22(16)28-15-29(24-23(28)26-20-8-4-5-9-21(20)27-24)33(31,32)19-13-11-18(12-14-19)25-17(2)30/h3-14H,15H2,1-2H3,(H,25,30) |
InChI Key |
BBUSVWACSMBAQU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2CN(C3=NC4=CC=CC=C4N=C32)S(=O)(=O)C5=CC=C(C=C5)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.